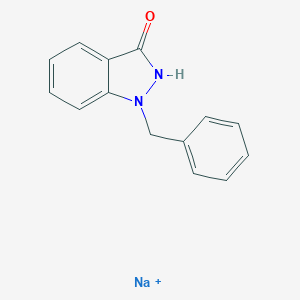

1-苄基-1H-吲唑-3-醇钠

描述

Synthesis Analysis

The synthesis of Sodium 1-benzyl-1H-indazol-3-olate involves coordination polymers with indazole derivatives. For instance, sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid have been synthesized, showcasing the structural diversity and complexity in the synthesis of related compounds (Szmigiel-Bakalarz et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to Sodium 1-benzyl-1H-indazol-3-olate, such as coordination polymers with 1H-indazole-3-carboxylic acid, has been elucidated using single-crystal X-ray diffraction. These structures reveal complex coordination geometries and bonding patterns, providing insights into the molecular architecture of sodium indazol-3-olates (Szmigiel-Bakalarz et al., 2020).

Chemical Reactions and Properties

The reactivity of indazole derivatives, closely related to Sodium 1-benzyl-1H-indazol-3-olate, has been explored in various chemical reactions. For example, the electroreduction of N-benzyl-N-nitrosoanthranilic acid to 1-benzyl-1,2-dihydro-3H-indazol-3-one demonstrates the potential for redox transformations in the synthesis and modification of indazole derivatives (Marrosu et al., 1995).

Physical Properties Analysis

The physical properties of Sodium 1-benzyl-1H-indazol-3-olate and related compounds can be inferred from the vibrational spectroscopy and DFT calculations of sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid. These studies provide valuable information on the vibrational modes and stability of these compounds (Szmigiel-Bakalarz et al., 2020).

Chemical Properties Analysis

The chemical properties of Sodium 1-benzyl-1H-indazol-3-olate can be related to the addition reactions and redox esterifications of carbonyl compounds by N-heterocyclic carbenes of indazole. These reactions highlight the nucleophilic and electrophilic reactivity of indazole derivatives, which are essential for understanding the chemical behavior of Sodium 1-benzyl-1H-indazol-3-olate (Schmidt et al., 2007).

科学研究应用

杂环化合物的合成

1-苄基-1H-吲唑-3-醇钠作为广泛杂环化合物的合成中的前体或中间体。这些化合物包括吡唑并[1,5-a]嘧啶、三唑并[1,5-a]嘧啶、苯并[4,5]咪唑并[1,2-a]嘧啶等,突出了其在为潜在药理和化学应用创造新型衍生物中的用途 (Mostafa & Nada, 2015)。

配位聚合物

该化合物已被用于合成一维配位聚合物,其中包含钠(I)和锂(I),表现出独特的晶体结构和振动光谱。这项研究可以为在催化、磁性和储气方面具有潜在应用的新材料铺平道路 (Szmigiel-Bakalarz 等人,2020)。

神经保护剂

吲唑衍生物,包括与 1-苄基-1H-吲唑-3-醇钠在结构上相关的衍生物,已被确认为神经保护剂。这些化合物调节电压依赖性钠通道,并显示出治疗神经系统疾病的潜力 (Clutterbuck 等人,2009)。

有机合成和化学转化

基于吲唑的 N-杂环卡宾参与了羰基化合物的加成反应和氧化还原酯化反应,展示了该化合物在促进复杂有机转化中的作用 (Schmidt 等人,2007)。

安全和危害

Sodium 1-benzyl-1H-indazol-3-olate has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Mode of Action

It is believed to interact with its targets through a series of complex biochemical reactions . The compound’s indazole core is known to interact with various enzymes and receptors, potentially altering their function .

Biochemical Pathways

Indazole-containing compounds are known to have a wide variety of medicinal applications, including anti-inflammatory, anticancer, antidepressant, and antibacterial effects . This suggests that Sodium 1-benzyl-1H-indazol-3-olate may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a white to yellow powder or crystals . Its solubility and stability properties suggest that it may have good bioavailability .

Result of Action

Given the known effects of indazole-containing compounds, it is likely that sodium 1-benzyl-1h-indazol-3-olate has a range of biological activities .

Action Environment

The action of Sodium 1-benzyl-1H-indazol-3-olate can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other compounds or substances in the environment .

属性

IUPAC Name |

sodium;1-benzylindazol-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O.Na/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H,15,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYTWGDRMIVNEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N2NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927368 | |

| Record name | Sodium 1-benzyl-1H-indazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-benzyl-1H-indazol-3-olate | |

CAS RN |

13185-09-6 | |

| Record name | Sodium 1-benzyl-1H-indazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)